5-fluoro-4-nitro-1-phenyl-1H-pyrazole chemical structure and properties
5-fluoro-4-nitro-1-phenyl-1H-pyrazole chemical structure and properties
An In-depth Technical Guide to 5-fluoro-4-nitro-1-phenyl-1H-pyrazole: Structure, Properties, and Synthetic Strategy
Abstract
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its value is often enhanced through strategic functionalization designed to modulate physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive analysis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole, a compound of significant interest for drug discovery programs. While specific literature on this exact molecule is sparse, this document leverages established principles of physical organic chemistry and data from closely related analogs to predict its properties, outline a robust synthetic pathway, and discuss its potential as a versatile building block for creating novel chemical entities. We will delve into the synergistic effects of the 5-fluoro and 4-nitro substituents, which impart unique electronic and metabolic characteristics, making this scaffold a compelling starting point for developing kinase inhibitors, anti-infective agents, and other targeted therapies.
The Phenylpyrazole Scaffold: A Cornerstone of Modern Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a remarkable number of blockbuster drugs, a testament to its favorable pharmacological properties.[3] The 1-phenylpyrazole core, in particular, offers a stable and synthetically tractable framework that can be readily decorated with diverse functional groups to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Prominent examples of pyrazole-containing drugs include:
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Celecoxib: A selective COX-2 inhibitor used for treating inflammation and pain.
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Rimonabant: A cannabinoid receptor antagonist developed as an anti-obesity agent.
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Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction, which contains a fused pyrazole ring system.[1]
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Fipronil: A broad-spectrum insecticide, highlighting the scaffold's utility beyond human medicine.[4]
The success of these molecules underscores the value of the pyrazole core as a bioisostere for other aromatic systems and its ability to engage in critical hydrogen bonding and π-stacking interactions within protein binding sites.
Strategic Functionalization: The Roles of Fluorine and Nitro Groups
The specific substitution pattern of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole is not arbitrary. Each functional group is chosen for its profound and predictable impact on the molecule's overall properties.
The Impact of the 5-Fluoro Substituent
The incorporation of fluorine is a cornerstone strategy in medicinal chemistry.[5] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere without introducing significant steric bulk.[6] However, its extreme electronegativity (3.98 on the Pauling scale) imparts powerful electronic effects.[7]
Key advantages of fluorination include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong a drug's half-life and improve its bioavailability.[8][9]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH. This influences solubility, membrane permeability, and protein binding.[6][8]
-
Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions, hydrogen bonds (with the fluorine as a weak acceptor), and orthogonal multipolar interactions (e.g., with amide carbonyls), thereby increasing ligand binding affinity.[7]
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[10]
The Utility of the 4-Nitro Group
The nitro group at the C4 position of the pyrazole ring is a powerful modulator of chemical reactivity and a versatile synthetic handle.
-
Electronic Effects: As one of the strongest electron-withdrawing groups, the nitro group significantly lowers the electron density of the pyrazole ring. This makes the ring's C-H protons more acidic and influences the regioselectivity of subsequent reactions.[11]
-
Synthetic Versatility: The nitro group is readily reduced to an amine (-NH2) under various conditions (e.g., catalytic hydrogenation with Pd/C, or using metals like iron or tin in acidic media).[12] This resulting aniline-like amino group is a critical functional handle for diversification, allowing for the formation of amides, sulfonamides, ureas, and other structures through well-established coupling chemistries. This transformation is fundamental for building libraries of analogs for Structure-Activity Relationship (SAR) studies.
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Directing Group: The presence of the nitro group at C4 can guide further electrophilic substitution on the N-phenyl ring, typically directing incoming electrophiles to the meta positions.
Predicted Physicochemical Properties
Based on the structure and data from similar compounds, the following properties for 5-fluoro-4-nitro-1-phenyl-1H-pyrazole can be predicted.
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₉H₆FN₃O₂ | Structural Analysis |
| Molecular Weight | 207.16 g/mol | Calculation |
| IUPAC Name | 5-fluoro-4-nitro-1-phenyl-1H-pyrazole | IUPAC Nomenclature |
| CAS Number | Not assigned | Literature Search |
| Calculated LogP | ~1.5 - 2.5 | Comparison with analogs[13][14] |
| Topological Polar Surface Area (TPSA) | ~74.5 Ų | Comparison with analogs[14] |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (2 from NO₂, 1 from F, 1 from N) | Structural Analysis |
| Appearance | Likely a yellow or off-white crystalline solid | Analogy with nitroaromatics[12] |
Proposed Synthetic Strategy
A logical and efficient synthesis is crucial for the exploration of any new chemical scaffold. We propose a multi-step synthesis starting from commercially available materials, with each step chosen for its reliability and scalability.
Retrosynthetic Analysis & Workflow
The primary disconnection is the pyrazole ring itself, which is classically formed via the condensation of a hydrazine with a 1,3-dicarbonyl or an equivalent synthon. The fluoro and nitro groups can be installed on a pre-formed pyrazole ring. A plausible forward synthesis would involve the formation of 1-phenylpyrazole, followed by sequential nitration and fluorination.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-phenyl-1H-pyrazole
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Rationale: This is a classic Knorr-type pyrazole synthesis. Using a malondialdehyde bis(acetal) provides a stable and easy-to-handle source of the 1,3-dicarbonyl motif. The acidic workup in situ hydrolyzes the acetal to the aldehyde, which then condenses with phenylhydrazine.
-
Protocol:
-
To a round-bottom flask, add phenylhydrazine (1.0 eq) and ethanol (5 mL per mmol of hydrazine).
-
Add 1,1,3,3-tetramethoxypropane (1.05 eq), the bis(acetal) of malondialdehyde.
-
Add concentrated hydrochloric acid (2.0 eq) dropwise while stirring at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenyl-1H-pyrazole, which can be purified by column chromatography or distillation.
-
Step 2: Synthesis of 4-nitro-1-phenyl-1H-pyrazole
-
Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[11] A standard nitrating mixture of nitric and sulfuric acid is effective for this transformation.[15] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Protocol:
-
In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.
-
Slowly add 1-phenyl-1H-pyrazole (1.0 eq) while maintaining the internal temperature below 5 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-nitro-1-phenyl-1H-pyrazole.
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Step 3: Synthesis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole
-
Rationale: Direct electrophilic fluorination of heteroaromatic systems is a modern and efficient method.[16] Reagents like Selectfluor® (F-TEDA-BF₄) are effective electrophilic fluorine sources. The reaction mechanism likely involves deprotonation at the C5 position by a mild base to generate an anion, which then attacks the electrophilic fluorine source. The electron-withdrawing nitro group at C4 acidifies the C5 proton, facilitating this step.
-
Protocol:
-
Dissolve 4-nitro-1-phenyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add Selectfluor® (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and monitor by LC-MS. The reaction may require several hours to reach completion.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the final compound, 5-fluoro-4-nitro-1-phenyl-1H-pyrazole.
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Anticipated Spectroscopic Characterization
The identity and purity of the final compound would be confirmed using a suite of standard spectroscopic techniques.
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¹H NMR: The spectrum is expected to be simple. The C3-H proton on the pyrazole ring would appear as a sharp singlet, likely downfield due to the aromatic nature of the ring. The protons on the N-phenyl ring would show characteristic multiplets in the aromatic region (~7.4-7.8 ppm).
-
¹³C NMR: The spectrum would show 9 distinct carbon signals. The C-F carbon (C5) would exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet.[9][17] The C4 carbon, attached to the nitro group, would be significantly deshielded.
-
¹⁹F NMR: A singlet would be observed, confirming the presence of a single fluorine environment. Its chemical shift would be characteristic of a fluorine atom attached to an sp² carbon in a heteroaromatic system.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry would show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₉H₇FN₃O₂, confirming the elemental composition.
Reactivity and Applications in Drug Discovery
The title compound is not an end-goal but a versatile intermediate. Its true value lies in its potential for rapid diversification to generate libraries of novel compounds for biological screening.
Caption: Diversification strategy for the core scaffold.
The primary pathway for diversification involves the reduction of the nitro group to the corresponding amine. This amine can then be acylated, sulfonylated, or reacted with isocyanates to build a vast library of derivatives. Each new "R" group introduced can probe different regions of a target's binding pocket, allowing for systematic optimization of potency and selectivity. Furthermore, the C3-H bond of the pyrazole ring remains a potential site for late-stage functionalization via directed metalation or C-H activation methodologies.[18]
Conclusion
5-fluoro-4-nitro-1-phenyl-1H-pyrazole represents a highly valuable, albeit under-explored, chemical scaffold. The strategic placement of the fluoro and nitro groups creates a molecule that is primed for use in drug discovery. The fluorine atom can enhance metabolic stability and binding interactions, while the nitro group serves as a versatile synthetic handle for rapid library generation. The synthetic route proposed herein is robust and relies on well-established chemical transformations, making the scaffold accessible for research and development. For scientists and researchers in drug development, this molecule offers a compelling starting point for the rational design of next-generation therapeutics.
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